molecular formula C6H9N3 B6333002 1-Pyridazin-3-ylethanamine CAS No. 1532982-62-9

1-Pyridazin-3-ylethanamine

Cat. No.: B6333002
CAS No.: 1532982-62-9
M. Wt: 123.16 g/mol
InChI Key: HWZCZRQAMAYGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridazin-3-ylethanamine is a heterocyclic compound with the molecular formula C6H9N3. It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridazin-3-ylethanamine can be synthesized through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides high yields under neutral conditions . Another method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridazin-3-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyridazinone derivatives, which exhibit a wide range of biological activities .

Properties

IUPAC Name

1-pyridazin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-3-2-4-8-9-6/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZCZRQAMAYGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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